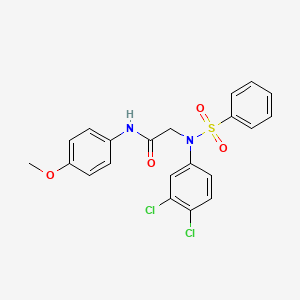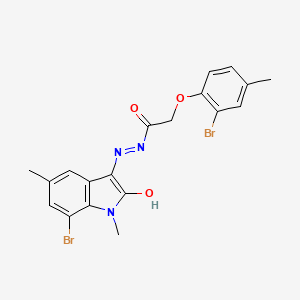
N-(1-cycloheptyl-3-piperidinyl)-2-methyl-3-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cycloheptyl-3-piperidinyl)-2-methyl-3-furamide (also known as CPP-115) is a novel compound that has been found to have potential therapeutic applications in the treatment of various neurological disorders. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an important neurotransmitter that plays a key role in regulating neuronal activity, and its dysregulation has been implicated in a number of neurological disorders, including epilepsy, anxiety, and depression.
Mécanisme D'action
CPP-115 works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which can help to regulate neuronal activity and reduce the risk of seizures and other neurological disorders.
Biochemical and Physiological Effects:
CPP-115 has been found to have a number of biochemical and physiological effects, including increasing the levels of GABA in the brain, reducing the risk of seizures and other neurological disorders, and enhancing cognitive function in animal models of Alzheimer's disease. Additionally, CPP-115 has been found to have a low toxicity profile, making it a promising candidate for further clinical development.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CPP-115 in lab experiments include its potent inhibitory activity against GABA transaminase, its low toxicity profile, and its potential therapeutic applications in a variety of neurological disorders. However, one limitation of using CPP-115 in lab experiments is that it may not accurately reflect the complex nature of neurological disorders in humans, and further research is needed to determine its efficacy and safety in clinical settings.
Orientations Futures
There are a number of potential future directions for research on CPP-115, including:
1. Further clinical trials to determine the safety and efficacy of CPP-115 in the treatment of neurological disorders.
2. Studies investigating the potential use of CPP-115 in combination with other drugs for the treatment of neurological disorders.
3. Research on the potential use of CPP-115 as a cognitive enhancer in healthy individuals.
4. Studies investigating the potential use of CPP-115 in the treatment of addiction and substance abuse disorders.
5. Research on the potential use of CPP-115 in the treatment of neurodegenerative disorders such as Parkinson's disease.
In conclusion, CPP-115 is a novel compound that has shown promise in the treatment of a variety of neurological disorders. Its potent inhibitory activity against GABA transaminase, low toxicity profile, and potential therapeutic applications make it a promising candidate for further clinical development. However, further research is needed to determine its efficacy and safety in clinical settings, and to explore its potential use in combination with other drugs and in the treatment of other neurological and neurodegenerative disorders.
Méthodes De Synthèse
CPP-115 can be synthesized using a variety of methods, including the reaction of 1-cycloheptyl-3-piperidinone with 2-methyl-3-furoic acid, followed by reduction with sodium borohydride. Alternatively, CPP-115 can be synthesized using a one-pot reaction of 1-cycloheptyl-3-piperidinone, 2-methylfuran, and ammonium acetate in the presence of palladium on carbon.
Applications De Recherche Scientifique
CPP-115 has been the subject of extensive scientific research, with studies investigating its potential therapeutic applications in a variety of neurological disorders. In preclinical studies, CPP-115 has been found to be effective in reducing seizures in animal models of epilepsy, as well as in reducing anxiety and depression-like behaviors. Additionally, CPP-115 has been found to enhance cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-14-17(10-12-22-14)18(21)19-15-7-6-11-20(13-15)16-8-4-2-3-5-9-16/h10,12,15-16H,2-9,11,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXZTBDUOBYZOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2CCCN(C2)C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cycloheptyl-3-piperidinyl)-2-methyl-3-furamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(5-chloro-3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-(3-fluorobenzyl)-2-piperazinone](/img/structure/B6085389.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B6085396.png)
![1-[2-({[3-(1H-indazol-1-yl)propyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6085403.png)
![methyl 3-{[({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]carbonyl}benzoate](/img/structure/B6085410.png)
![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-{3-[(tetrahydro-2H-pyran-4-ylamino)methyl]phenoxy}-2-propanol](/img/structure/B6085417.png)
![5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B6085420.png)
![2-[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)thio]-N-(4-pyridinylmethyl)acetamide](/img/structure/B6085421.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B6085424.png)


![2-(2-chlorophenyl)-N-[2-(1H-imidazol-5-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B6085448.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)isonicotinamide](/img/structure/B6085450.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-{[(4-chlorophenyl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B6085469.png)